5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is a pyrimidine derivative, characterized by the presence of an amino group at the 5th position, a methylthio group at the 2nd position, and an aldehyde group at the 4th position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyanomethyl acetate and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium methoxide in a solvent like tetrahydrofuran (THF) at a temperature range of 10-20°C.
Intermediate Formation: The intermediate formed is then treated with methyl formate, followed by the addition of 2-methyl-2-thiouracil.
Final Product: The final product, this compound, is obtained after purification steps involving recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 5-Amino-2-(methylthio)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Amino-2-(methylthio)pyrimidine-5-methanol
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
Comparison:
- Uniqueness: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4th position, which allows for further functionalization and derivatization.
- Reactivity: The aldehyde group makes it more reactive compared to its carboxylic acid or alcohol counterparts, enabling a wider range of chemical transformations .
Properties
Molecular Formula |
C6H7N3OS |
---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
5-amino-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,7H2,1H3 |
InChI Key |
SCWMUQCWCFNKKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.